molecular formula C10H7BrClNO B14050839 1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one

Cat. No.: B14050839
M. Wt: 272.52 g/mol
InChI Key: IXMYFQJHZMJRNK-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, cyanide, and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one typically involves the reaction of 3-bromo-5-cyanobenzaldehyde with chloroacetone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives such as 1-(3-methoxy-5-cyanophenyl)-2-chloropropan-1-one.

    Reduction: Formation of 1-(3-bromo-5-aminophenyl)-2-chloropropan-1-one.

    Oxidation: Formation of 1-(3-bromo-5-cyanophenyl)-2-chloropropanoic acid.

Scientific Research Applications

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of bromine, cyanide, and chlorine substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-cyanophenyl)piperidine-4-carboxylic acid
  • 3-Bromo-5-cyanobenzoic acid
  • 3-Bromo-5-cyanophenylacetic acid ethyl ester

Uniqueness

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the cyanide group provides a site for reduction and further functionalization. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

3-bromo-5-(2-chloropropanoyl)benzonitrile

InChI

InChI=1S/C10H7BrClNO/c1-6(12)10(14)8-2-7(5-13)3-9(11)4-8/h2-4,6H,1H3

InChI Key

IXMYFQJHZMJRNK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C#N)Br)Cl

Origin of Product

United States

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